![molecular formula C17H17ClN6 B6443003 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine CAS No. 2640952-92-5](/img/structure/B6443003.png)
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, also known as 4-CPP, is a piperazine-based small molecule that has been widely studied for its potential use in scientific research and a variety of biomedical applications. 4-CPP is a synthetic compound that has been used as an agonist of the serotonin 5-HT2A receptor, and as a serotonin-reuptake inhibitor (SRI). It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant.
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the conformation (shape) of the receptor, which can lead to a cascade of intracellular events.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability, as DMSO is often used to enhance the absorption of drugs.
Advantages and Limitations for Lab Experiments
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several advantages and limitations for use in laboratory experiments. One of the major advantages of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is its ability to act as an agonist of the serotonin 5-HT2A receptor, resulting in the activation of the receptor and subsequent release of the neurotransmitters. Additionally, 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a serotonin-reuptake inhibitor (SRI), which means that it inhibits the reuptake of serotonin in the brain, resulting in increased serotonin levels in the brain. However, there are also some limitations to the use of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine in laboratory experiments, such as its potential to cause side effects and its lack of availability in some countries.
Future Directions
There are a variety of potential future directions for the use of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine in scientific research and biomedical applications. These include further investigation into its potential use as an antidepressant, anxiolytic, and anticonvulsant; further research into its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease; and further research into its potential use in the treatment of other diseases and conditions. Additionally, further research into the biochemical and physiological effects of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine, as well as its potential side effects, is also needed. Finally, further research into the synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine and its potential applications in drug discovery and development is also needed.
Synthesis Methods
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has been synthesized using a variety of methods. The most common method is the reductive amination of piperazine and 2-chlorophenylhydrazine. This reaction is carried out in the presence of a catalytic amount of sodium cyanoborohydride, and the resulting product is purified by column chromatography. Other methods of synthesis include the direct condensation of piperazine and 2-chlorophenylhydrazine, as well as the reaction of 2-chlorophenylhydrazine and piperazine with a catalytic amount of a base such as potassium carbonate or sodium hydroxide.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has been widely studied for its potential use in scientific research. It has been used as an agonist of the serotonin 5-HT2A receptor, and as a serotonin-reuptake inhibitor (SRI). It has also been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant. In addition, 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6/c18-14-3-1-2-4-15(14)22-7-9-23(10-8-22)16-11-17(21-12-20-16)24-6-5-19-13-24/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOSXHODSPCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.